

# 3-Ethynylpyridazine: A Versatile Ligand for Advanced Organometallic Chemistry

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## Compound of Interest

Compound Name: **3-Ethynylpyridazine**

Cat. No.: **B1444659**

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## Application Note & Protocols

## Introduction: The Emergence of 3-Ethynylpyridazine in Organometallic Synthesis

In the dynamic field of organometallic chemistry, the design and synthesis of novel ligands are paramount to the development of new catalysts, functional materials, and therapeutic agents.

**3-Ethynylpyridazine** is emerging as a compelling bifunctional ligand, integrating the  $\pi$ -accepting and  $\sigma$ -donating properties of a pyridazine ring with the versatile reactivity of a terminal alkyne. This unique combination allows for the formation of stable coordination complexes with a variety of transition metals, while the ethynyl group serves as a reactive handle for further functionalization, such as in "click" chemistry or the formation of extended  $\pi$ -conjugated systems.<sup>[1]</sup>

This guide provides a comprehensive overview of **3-ethynylpyridazine** as a ligand, detailing its synthesis, properties, and applications in the preparation of novel organometallic complexes. Detailed, field-proven protocols for the synthesis of the ligand and its coordination to platinum(II), ruthenium(II), and iridium(III) centers are provided, aimed at researchers, scientists, and drug development professionals seeking to explore the potential of this promising ligand.

## Key Properties of 3-Ethynylpyridazine

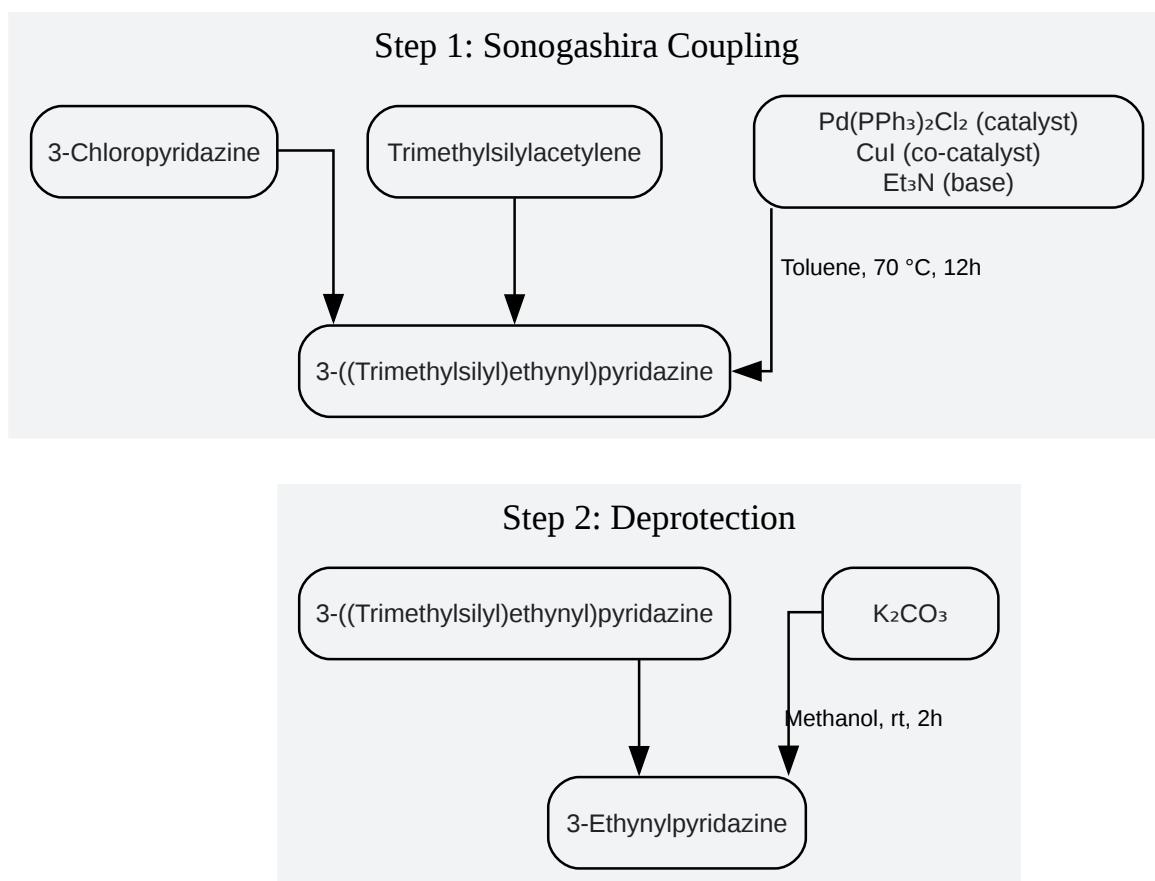
While extensive experimental data for **3-ethynylpyridazine** is not widely available, its properties can be reliably inferred from its structural analogues, 3-ethynylpyridine and other pyridazine derivatives.

Property	Predicted Value/Characteristic	Source/Rationale
Molecular Formula	C <sub>6</sub> H <sub>4</sub> N <sub>2</sub>	---
Molecular Weight	104.11 g/mol	---
Appearance	Likely a solid at room temperature	Analogy to 3-ethynylpyridine (m.p. 39-40 °C)[2]
Solubility	Soluble in common organic solvents (e.g., THF, CH <sub>2</sub> Cl <sub>2</sub> , CH <sub>3</sub> CN)	Analogy to 3-ethynylpyridine[3]
Coordination Sites	Two adjacent nitrogen atoms (N1, N2) of the pyridazine ring	Established coordination chemistry of pyridazines[4][5]
Reactivity	Terminal alkyne allows for Sonogashira coupling, "click" chemistry, and other alkyne-based transformations.	General reactivity of terminal alkynes.

## Synthesis of 3-Ethynylpyridazine: A Protocol Based on Sonogashira Coupling

The most direct and efficient method for the synthesis of **3-ethynylpyridazine** is the Sonogashira cross-coupling reaction.[6][7] This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. In this protocol, 3-chloropyridazine is coupled with a protected acetylene, followed by deprotection to yield the desired product.

## Workflow for the Synthesis of 3-Ethynylpyridazine



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Caption: Synthetic workflow for **3-ethynylpyridazine**.

## Detailed Experimental Protocol: Synthesis of 3-Ethynylpyridazine

Materials:

- 3-Chloropyridazine
- Trimethylsilylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride ( $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ )
- Copper(I) iodide ( $\text{CuI}$ )

- Triethylamine ( $\text{Et}_3\text{N}$ ), freshly distilled
- Toluene, anhydrous
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Methanol
- Standard Schlenk line and glassware
- Argon or Nitrogen gas

Procedure:

Step 1: Synthesis of 3-((Trimethylsilyl)ethynyl)pyridazine

- To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-chloropyridazine (1.0 eq),  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$  (0.02 eq), and  $\text{CuI}$  (0.04 eq).
- Add anhydrous toluene (10 mL per 1 mmol of 3-chloropyridazine).
- Add freshly distilled triethylamine (2.0 eq).
- Add trimethylsilylacetylene (1.2 eq) dropwise to the stirring mixture.
- Heat the reaction mixture to 70 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
- After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalysts.
- Wash the Celite pad with toluene.
- Combine the organic filtrates and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-((trimethylsilyl)ethynyl)pyridazine.

Step 2: Synthesis of **3-Ethynylpyridazine**

- Dissolve the purified 3-((trimethylsilyl)ethynyl)pyridazine (1.0 eq) in methanol (20 mL per 1 mmol).
- Add potassium carbonate (1.5 eq) to the solution.
- Stir the mixture at room temperature for 2 hours. Monitor the deprotection by TLC.
- Once the reaction is complete, remove the methanol under reduced pressure.
- Add water to the residue and extract with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **3-ethynylpyridazine**.

#### Characterization:

The final product should be characterized by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its identity and purity.

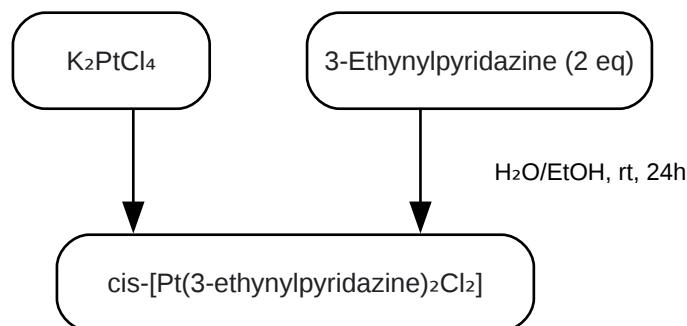
## Application in Organometallic Synthesis: Protocols for Metal Complexation

The pyridazine moiety of **3-ethynylpyridazine** offers two adjacent nitrogen atoms for coordination to a metal center. This can lead to the formation of stable chelate rings and unique electronic properties in the resulting complexes compared to their pyridine analogues.<sup>[8][9]</sup> The following protocols describe the synthesis of representative platinum(II), ruthenium(II), and iridium(III) complexes.

### Protocol 1: Synthesis of a Platinum(II) Complex

This protocol describes the synthesis of a square planar platinum(II) complex, a common coordination geometry for this metal ion.<sup>[10]</sup>

#### Workflow for Platinum(II) Complex Synthesis



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Caption: Synthesis of a Pt(II)-**3-ethynylpyridazine** complex.

Materials:

- Potassium tetrachloroplatinate(II) ( $K_2PtCl_4$ )
- **3-Ethynylpyridazine**
- Deionized water
- Ethanol

Procedure:

- Dissolve  $K_2PtCl_4$  (1.0 eq) in a minimal amount of deionized water.
- In a separate flask, dissolve **3-ethynylpyridazine** (2.1 eq) in ethanol.
- Add the ethanolic solution of the ligand dropwise to the aqueous solution of  $K_2PtCl_4$  with vigorous stirring.
- A precipitate should form upon addition.
- Stir the reaction mixture at room temperature for 24 hours.
- Collect the precipitate by filtration, wash with water, then ethanol, and finally with diethyl ether.

- Dry the product under vacuum.

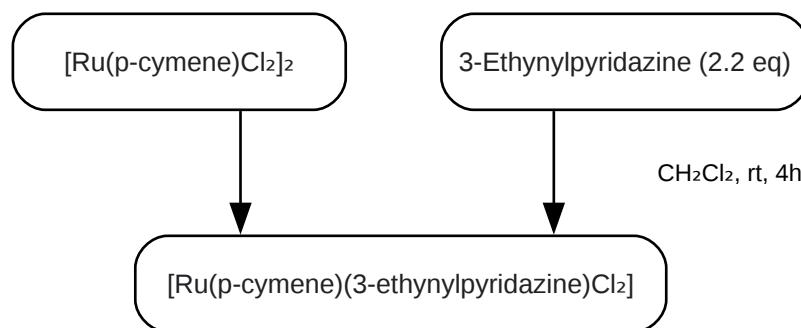
Expected Product: **cis-[Pt(3-ethynylpyridazine)<sub>2</sub>Cl<sub>2</sub>]**

Characterization: The complex can be characterized by <sup>1</sup>H NMR, <sup>195</sup>Pt NMR, FT-IR, and elemental analysis. The cis-geometry can be confirmed by the presence of two distinct <sup>1</sup>H NMR signals for the pyridazine protons and by IR spectroscopy (two Pt-Cl stretching bands).

## Protocol 2: Synthesis of a Ruthenium(II) Arene Complex

Ruthenium(II) arene "piano-stool" complexes are widely studied for their catalytic and medicinal applications.<sup>[5]</sup> This protocol outlines the synthesis of a **[Ru(p-cymene)(3-ethynylpyridazine)Cl<sub>2</sub>]** complex.

Workflow for Ruthenium(II) Complex Synthesis



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Caption: Synthesis of a Ru(II)-**3-ethynylpyridazine** complex.

Materials:

- Dichloro(p-cymene)ruthenium(II) dimer (**[Ru(p-cymene)Cl<sub>2</sub>]<sub>2</sub>**)
- **3-Ethynylpyridazine**
- Dichloromethane (**CH<sub>2</sub>Cl<sub>2</sub>**), anhydrous

Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve the  $[\text{Ru}(\text{p-cymene})\text{Cl}_2]_2$  dimer (1.0 eq) in anhydrous dichloromethane.
- Add a solution of **3-ethynylpyridazine** (2.2 eq) in anhydrous dichloromethane dropwise to the ruthenium solution.
- Stir the reaction mixture at room temperature for 4 hours.
- Reduce the volume of the solvent under reduced pressure.
- Add hexane to precipitate the product.
- Collect the solid by filtration, wash with hexane, and dry under vacuum.

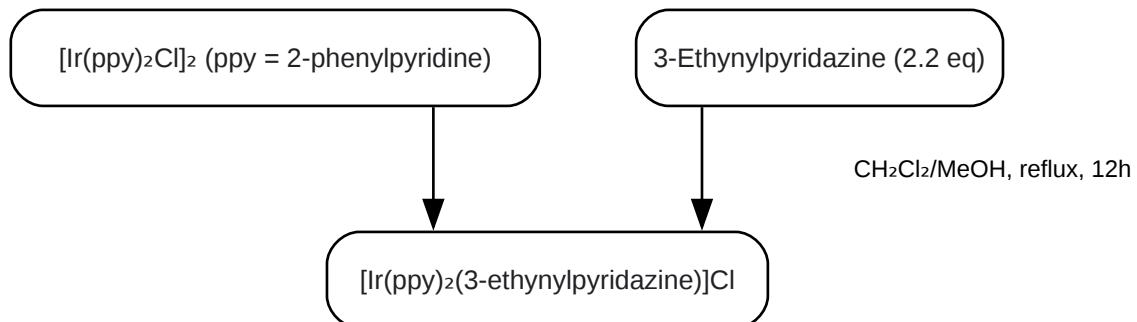
Expected Product:  $[\text{Ru}(\text{p-cymene})(\text{3-ethynylpyridazine})\text{Cl}_2]$

Characterization: The product should be characterized by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry. The coordination of the ligand can be confirmed by the shift in the pyridazine proton signals in the  $^1\text{H}$  NMR spectrum.

## Protocol 3: Synthesis of a Cyclometalated Iridium(III) Complex

Iridium(III) complexes are of great interest for their applications in photoredox catalysis and as phosphorescent emitters in organic light-emitting diodes (OLEDs).<sup>[3][11]</sup> This protocol describes the synthesis of a cyclometalated iridium(III) complex.

### Workflow for Iridium(III) Complex Synthesis



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Caption: Synthesis of an Ir(III)-3-ethynylpyridazine complex.

Materials:

- Chloro-bridged iridium(III) dimer, e.g.,  $[\text{Ir}(\text{ppy})_2\text{Cl}]_2$  (where ppy = 2-phenylpyridine)
- **3-Ethynylpyridazine**
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ), anhydrous
- Methanol, anhydrous

Procedure:

- To a Schlenk flask under an inert atmosphere, add the iridium(III) dimer (1.0 eq) and **3-ethynylpyridazine** (2.2 eq).
- Add a 1:1 mixture of anhydrous dichloromethane and methanol.
- Reflux the reaction mixture for 12 hours.
- Cool the solution to room temperature and remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization from dichloromethane/hexane.

Expected Product:  $[\text{Ir}(\text{ppy})_2(\text{3-ethynylpyridazine})]\text{Cl}$

Characterization: The complex should be characterized by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, mass spectrometry, and photophysical measurements (absorption and emission spectroscopy).

## Conclusion and Future Outlook

**3-Ethynylpyridazine** represents a promising, yet underexplored, ligand in the field of organometallic chemistry. Its unique combination of a bidentate N,N-chelating pyridazine ring and a reactive terminal alkyne offers a versatile platform for the construction of novel metal

complexes with tunable electronic and steric properties. The protocols detailed in this guide provide a solid foundation for the synthesis and derivatization of **3-ethynylpyridazine** and its metal complexes, opening avenues for future research in catalysis, materials science, and medicinal chemistry. Further exploration of its coordination chemistry with a wider range of transition metals and the functionalization of its ethynyl group will undoubtedly lead to the discovery of new and exciting applications.

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